1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
CAS No.: 1015846-12-4
Cat. No.: VC2976237
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015846-12-4 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 1-[1-(2-methoxyphenyl)pyrazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C12H12N2O2/c1-9(15)10-7-13-14(8-10)11-5-3-4-6-12(11)16-2/h3-8H,1-2H3 |
| Standard InChI Key | DWNLGWZAVQITML-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN(N=C1)C2=CC=CC=C2OC |
| Canonical SMILES | CC(=O)C1=CN(N=C1)C2=CC=CC=C2OC |
Introduction
Chemical Identity and Properties
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone is characterized by specific chemical identifiers and physicochemical properties that define its structure and behavior in various environments.
Basic Chemical Information
The compound is defined by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1015846-12-4 |
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 1-[1-(2-methoxyphenyl)pyrazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C12H12N2O2/c1-9(15)10-7-13-14(8-10)11-5-3-4-6-12(11)16-2/h3-8H,1-2H3 |
| Standard InChIKey | DWNLGWZAVQITML-UHFFFAOYSA-N |
Physical and Chemical Characteristics
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone exists as a solid at room temperature with a purity typically above 95% when commercially available. For stability purposes, it is generally stored at -20°C to maintain its structural integrity. The presence of the methoxy group at the ortho position of the phenyl ring contributes to its distinct chemical reactivity profile compared to related compounds with different substitution patterns.
Structural Features
Core Structure
The compound consists of three main structural components:
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A pyrazole heterocyclic core (a five-membered ring with two adjacent nitrogen atoms)
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A 2-methoxyphenyl moiety attached to the N1 position of the pyrazole
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An acetyl (ethanone) group at the 4-position of the pyrazole ring
Structural Comparison with Analogs
The positioning of the methoxy group at the 2-position of the phenyl ring distinguishes this compound from its structural isomers, such as 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, where the methoxy group is at the 4-position . This distinction is significant as it affects:
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The electronic distribution within the molecule
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Potential intramolecular hydrogen bonding
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Interaction capabilities with biological targets
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Conformational preferences in solution and solid states
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone typically involves the reaction of a pyrazole derivative with a 2-methoxyphenyl compound in the presence of appropriate catalysts. Several synthetic pathways have been documented for similar pyrazole derivatives, which can be adapted for this specific compound.
Specific Synthetic Routes
One documented approach for similar compounds involves:
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Chalcone Formation: Reaction of an appropriate acetophenone with 2-methoxybenzaldehyde under basic conditions
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Cyclization: Treatment of the resulting chalcone with hydrazine to form the pyrazole ring
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Acetylation: Introduction of the acetyl group at the 4-position through appropriate functional group transformations
Alternative synthetic strategies may include:
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Vilsmeier-Haack reaction with N,N-dimethylformamide (DMF)/POCl3 using appropriate precursors
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Cyclocondensation reactions involving β-formyl enamides with hydroxylamine hydrochloride
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One-pot synthesis approaches that reduce the number of isolation and purification steps
Physicochemical Properties and Characterization
Spectroscopic Analysis
Characterization of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): Provides information about the chemical environment of hydrogen and carbon atoms
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Mass Spectrometry: Confirms the molecular weight and helps establish the molecular formula
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Infrared Spectroscopy: Identifies key functional groups such as the carbonyl (C=O) of the acetyl group and the C-O-C of the methoxy substituent
Crystallographic Properties
While specific crystallographic data for 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone is limited in the available literature, studies on related pyrazole derivatives reveal important structural features:
Research Trends and Future Directions
Current Research Focus
Current research involving pyrazole derivatives like 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone focuses on:
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Development of more efficient and environmentally friendly synthetic methodologies
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Comprehensive evaluation of biological activities across multiple disease models
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Structure-based design approaches to optimize properties for specific targets
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Exploration of novel applications beyond traditional pharmaceutical uses
Future Research Opportunities
Potential future directions for research on this compound include:
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Detailed mechanistic studies to elucidate its mode of action in biological systems
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Development of targeted delivery systems to enhance its efficacy and reduce potential side effects
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Investigation of its potential in combination therapies with established drugs
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Exploration of its applications in agricultural chemistry and material science
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